2,5-Deoxyfructosazine-13C4

Bioanalysis Mass Spectrometry Internal Standard

Quantifying 2,5-deoxyfructosazine in biological matrices is challenged by endogenous interference and matrix effects in LC-MS/MS. This 13C4-labeled analog provides a +4 Da mass shift (MW 308.27 vs. 304.3), ensuring complete chromatographic co-elution while enabling distinct MRM channels for accurate internal standard correction. • +4 Da mass shift eliminates endogenous interference for validated bioanalytical methods • ≥98% chemical purity with >95% isotopic enrichment (13C4) confirmed by 13C-NMR and HRMS • Definitive tracer for ADME and metabolic fate studies of deoxyfructosazine in preclinical models

Molecular Formula C12H20N2O7
Molecular Weight 308.27 g/mol
Cat. No. B565450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Deoxyfructosazine-13C4
Synonyms(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol-13C4;  2-(D-arabino-Tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine-13C4;  NSC 270912-13C4; 
Molecular FormulaC12H20N2O7
Molecular Weight308.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1
InChIKeyFBDICDJCXVZLIP-ORHSJBJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Deoxyfructosazine-13C4 Overview


2,5-Deoxyfructosazine-13C4 (CAS 1246815-27-9) is a stable isotope-labeled analog of the naturally occurring pyrazine derivative 2,5-deoxyfructosazine. The parent compound is a Maillard reaction product formed from the breakdown of D-glucosamine and is found in cured tobacco, ammonia caramels, and soy sauce . It has demonstrated immunomodulatory and anti-aging bioactivity in preclinical models [1]. The 13C4-labeled version incorporates four carbon-13 atoms at the pyrazine ring positions 2, 3, 5, and 6, increasing the molecular mass from 304.3 Da to 308.27 Da . This mass shift enables its use as an internal standard in mass spectrometry-based quantification and as a tracer for metabolic fate studies.

SIL-IS Workflow Co-eluting ISTD with distinct MS channel via isotopic mass shift
Metabolic Tracing 13C4 label enables catabolic fate and ADME tracking
Bioanalytical Context Quantify immunomodulatory and dermal bioactivity of parent compound

Limitations of Unlabeled 2,5-Deoxyfructosazine


Unlabeled 2,5-deoxyfructosazine (MW 304.3) and structurally related fructosazine analogs are indistinguishable from endogenous or matrix-derived compounds in biological samples when using standard detection methods like LC-MS/MS, leading to compromised assay accuracy and specificity [1]. The 13C4 isotopic label confers a +4 Da mass difference that is essential for its role as a stable isotope-labeled internal standard (SIL-IS). This mass shift ensures complete chromatographic co-elution with the unlabeled analyte while enabling distinct MS detection channels, a requirement for correcting matrix effects and instrument variability in validated bioanalytical methods . Furthermore, in metabolic tracing experiments, the 13C label allows definitive tracking of the compound's catabolic fate and incorporation into downstream metabolites, which is impossible with the native compound due to the natural abundance of 12C.

2,5-Deoxyfructosazine-13C4
Isotopic mass shift provides distinct MS detection; co-elutes with analyte; corrects matrix effects and instrument variability
Unlabeled 2,5-Deoxyfructosazine
Indistinguishable from endogenous/background compounds; no separate MS channel; matrix effects remain uncompensated, compromising assay accuracy
Without the 13C4 label, accurate quantification in complex biological matrices may not be achievable, and metabolic tracing cannot be performed due to natural 12C abundance.

2,5-Deoxyfructosazine-13C4 vs. Unlabeled Analogs


Mass Shift Advantage for SIL-IS

2,5-Deoxyfructosazine-13C4 exhibits a molecular weight of 308.27 Da compared to 304.3 Da for the unlabeled parent compound . This +4.0 Da mass difference is directly attributable to the incorporation of four 13C atoms at the pyrazine ring positions . In LC-MS/MS analysis, this mass shift provides a baseline-resolved MS channel for the internal standard, enabling precise correction for ion suppression/enhancement effects that are inherent to complex biological matrices.

Mass Shift Advantage
Method context
+4.0 Da (308.27 vs 304.3)
Enables distinct SIL-IS channel for co-eluting analyte
Attributed to 13C4 enrichment at pyrazine positions; source-specific review
Bioanalysis Mass Spectrometry Internal Standard

IL-2 Inhibition vs. D-Glucosamine

The parent compound, 2,5-deoxyfructosazine, exhibits significantly greater potency as an inhibitor of interleukin-2 (IL-2) production from phytohemagglutinin (PHA)-activated Jurkat T cells compared to D-glucosamine, the starting material from which it is derived [1]. While the 13C4 label does not alter bioactivity, this data underpins the biological relevance of the unlabeled analyte being tracked, establishing the value of the labeled internal standard for quantifying a bioactive entity.

IL-2 Inhibition vs D-Glucosamine
Head-to-head
IC50 ≈ 1.25 mM vs less potent D-glucosamine
Reported stronger IL-2 inhibition in Jurkat T cells
PHA-activated model; bioactivity context for quantification target
Immunology Cytokine Immunomodulation

Collagen I Stimulation vs. Pro-Xylane

In vitro studies on normal human dermal fibroblast (NHDF) cells demonstrate that the parent compound, deoxyfructosazine (DOF), at a low concentration of 1 μM, increases type I collagen (Col I) secretion by 106.9% [1]. This effect is quantitatively comparable to that of Pro-Xylane (Hydroxypropyl Tetrahydropyrantriol), a well-established cosmetic anti-aging ingredient, which achieves a 106% increase in Col I secretion only at a 5,000-fold higher concentration of 5 mM [1]. This indicates a superior potency for DOF in promoting key dermal matrix proteins.

Collagen I Stimulation vs Pro-Xylane
Head-to-head
+106.9% at 1 μM vs +106% at 5 mM
Comparable response at 5,000‑fold lower concentration
NHDF in vitro ELISA; reported potency context
Dermatology Anti-Aging Fibroblast

Catalase Activity vs. Vitamin C

The parent compound deoxyfructosazine (DOF) exhibits potent antioxidant effects in NHDF cells. At a concentration of 5 μM, DOF increased catalase (CAT) activity to 372% of the baseline level, an effect that surpasses that of the positive control, vitamin C, which increased CAT activity to 299% at a higher concentration of 10 μM [1]. This demonstrates that DOF is a more potent stimulator of this crucial antioxidant enzyme.

Catalase Activity vs Vitamin C
Head-to-head
372% baseline at 5 μM vs 299% at 10 μM
Reported higher enzyme stimulation at lower concentration
NHDF biochemical assay; antioxidant response context
Oxidative Stress Antioxidant Cellular Assay

Applications of 2,5-Deoxyfructosazine-13C4


LC-MS/MS Bioanalytical Method Development

2,5-Deoxyfructosazine-13C4 is the definitive choice as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of robust LC-MS/MS methods. Its +4 Da mass shift (from 304.3 to 308.27 Da) relative to the unlabeled analyte ensures complete chromatographic co-elution while providing a distinct MS channel. This is critical for correcting matrix effects and instrument variability, a prerequisite for achieving the precision and accuracy required in regulated bioanalysis of 2,5-deoxyfructosazine in plasma, urine, or tissue homogenates [1].

Metabolic Tracing Studies

Researchers investigating the metabolic fate and transformation of 2,5-deoxyfructosazine in cellular or animal models require this 13C4-labeled tracer. The incorporation of four 13C atoms into the stable pyrazine ring allows for definitive tracking of the molecule and its downstream catabolites using mass spectrometry. This capability is essential for elucidating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, particularly given its established bioactivity in immunomodulation [1] and anti-aging [2].

Fructosazine Analog Quantification

In studies involving complex natural extracts, such as the anti-diabetic phytodrug Madeglucyl® which contains a mixture of fructosazine, 2,6- and 2,5-deoxyfructosazine , the 13C4-labeled 2,5-deoxyfructosazine serves as a highly specific internal standard. It enables accurate quantification of the 2,5-isomer amidst structurally similar analogs, overcoming challenges in chromatographic resolution and differential ionization efficiency, thereby supporting quality control and pharmacological studies of these complex mixtures.

Dermal Anti-Aging Mechanistic Studies

Given the quantitative evidence showing that the parent compound deoxyfructosazine (DOF) is significantly more potent than the industry benchmark Pro-Xylane at stimulating collagen I production and surpassing vitamin C in antioxidant activity , 2,5-Deoxyfructosazine-13C4 is an indispensable tool for advanced mechanistic studies. The labeled compound can be used to track the uptake, distribution, and subcellular localization of DOF in 3D skin models and ex vivo human skin explants, providing critical data to support its development as a next-generation anti-aging active ingredient.

Application
Selection Property
Validation Focus
LC‑MS/MS Bioanalysis
Isotopic mass shift for SIL‑IS
Matrix effect correction, precision
Metabolic Tracing
13C4 stable ring label
ADME and catabolite tracking
Analog Quantification
2,5‑isomer specificity
Resolution from fructosazine analogs
Dermal Anti‑Aging Research
Bioactive parent tracking
Cellular uptake and localization in skin models

Technical Documentation Hub

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34 linked technical documents
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